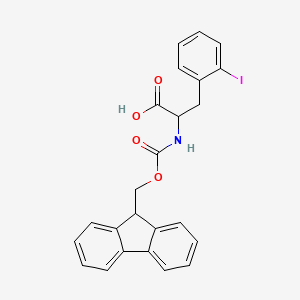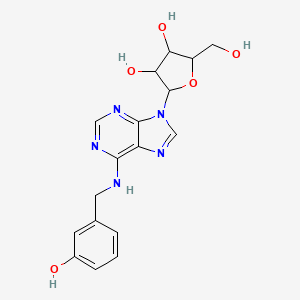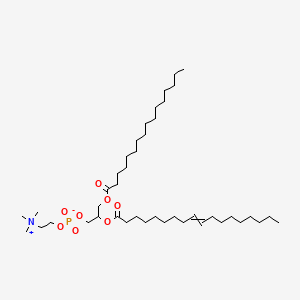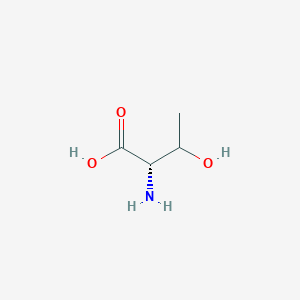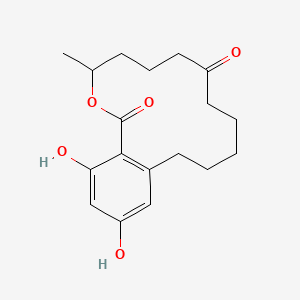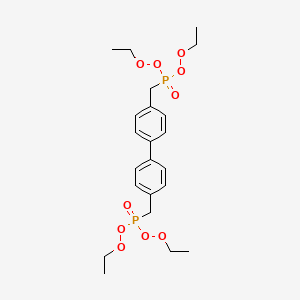
4,4'-Bis(diethoxyphosphonomethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(diethoxyphosphonomethyl)biphenyl is an organic compound with the molecular formula C22H32O6P2. It is a white to almost white powder or crystalline solid. This compound is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl typically involves the reaction of 4,4’-bis(bromomethyl)biphenyl with triethyl phosphite. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires heating to around 150°C for approximately 12 hours. The reaction proceeds as follows:
4,4’-bis(bromomethyl)biphenyl+2(C2H5O)3P→4,4’-Bis(diethoxyphosphonomethyl)biphenyl+2C2H5Br
Industrial Production Methods
Industrial production of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(diethoxyphosphonomethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The diethoxyphosphonomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium hydride.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis(diethoxyphosphonomethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphonate derivatives and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl involves its interaction with molecular targets through its phosphonate groups. These groups can form strong bonds with metal ions and other electrophilic centers, making the compound useful in catalysis and coordination chemistry. The pathways involved include:
Coordination with metal ions: The phosphonate groups can chelate metal ions, facilitating various catalytic processes.
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(diethylphosphonomethyl)biphenyl
- 4,4’-Bis(dimethoxyphosphonomethyl)biphenyl
- 4,4’-Bis(diphenylphosphonomethyl)biphenyl
Uniqueness
4,4’-Bis(diethoxyphosphonomethyl)biphenyl is unique due to its specific diethoxyphosphonomethyl groups, which provide distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.
Propiedades
Fórmula molecular |
C22H32O10P2 |
|---|---|
Peso molecular |
518.4 g/mol |
Nombre IUPAC |
1-[bis(ethylperoxy)phosphorylmethyl]-4-[4-[bis(ethylperoxy)phosphorylmethyl]phenyl]benzene |
InChI |
InChI=1S/C22H32O10P2/c1-5-25-29-33(23,30-26-6-2)17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-34(24,31-27-7-3)32-28-8-4/h9-16H,5-8,17-18H2,1-4H3 |
Clave InChI |
NDFJBDVZJYCYJK-UHFFFAOYSA-N |
SMILES canónico |
CCOOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OOCC)OOCC)OOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)
![Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride](/img/structure/B13399006.png)
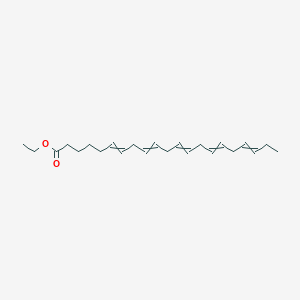

![1-[2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399032.png)
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399035.png)
![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)

